(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

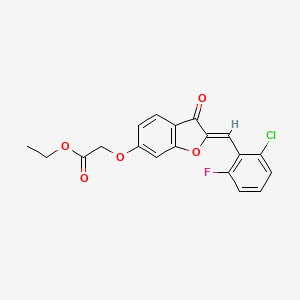

The compound “(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a benzofuran-derived molecule characterized by a Z-configuration benzylidene group at the 2-position of the benzofuran core. This structure incorporates a 2-chloro-6-fluorophenyl substituent and an ethyl ester-linked acetoxy group at the 6-position. Its synthesis and structural characterization likely employ crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation of the molecular geometry .

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFO5/c1-2-24-18(22)10-25-11-6-7-12-16(8-11)26-17(19(12)23)9-13-14(20)4-3-5-15(13)21/h3-9H,2,10H2,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWUEJDAKYFGY-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 390.79 g/mol. The compound features a benzofuran moiety linked to an ethyl acetate group through an ether bond, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial properties. The presence of the chloro and fluorine substituents may enhance this activity by altering the electronic properties of the molecule .

- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways related to inflammation or cancer progression.

- Receptor Binding : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various benzofuran derivatives highlighted that compounds containing halogen substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored a series of benzofuran derivatives similar to this compound. These derivatives showed promising results in inhibiting the proliferation of human cancer cell lines, particularly breast and lung cancers. Mechanistic studies indicated that these compounds induced G1 phase cell cycle arrest and promoted apoptosis via caspase activation .

Anti-inflammatory Mechanism

In vitro studies demonstrated that certain benzofuran derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural features of (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suggest it may interact effectively with microbial enzymes or cellular structures. For instance, derivatives with similar benzofuran and chloro-substituted moieties have shown promising results against various bacterial strains, indicating that this compound could be further explored for developing new antimicrobial agents .

Anti-HIV Activity

Another area of interest is the compound's potential anti-HIV activity. Compounds with similar structural characteristics have been reported to inhibit HIV replication by interfering with viral enzymes. The presence of the benzofuran moiety in this compound may enhance this inhibitory effect, making it a candidate for further investigation in HIV therapeutic strategies .

Inhibition of Lysine Biosynthesis

The compound has been evaluated for its ability to inhibit lysine biosynthesis pathways, which are crucial for the growth of certain pathogens. This application is particularly relevant in the context of antibiotic resistance, where targeting biosynthetic pathways can provide alternative strategies for combating resistant strains . The structural analogs of this compound have shown effectiveness in inhibiting specific enzymes involved in lysine biosynthesis, suggesting that this compound may yield similar results.

Potential as a Therapeutic Agent

The unique structure of this compound positions it as a potential therapeutic agent in various diseases. Its ability to modulate biological pathways could lead to applications in cancer treatment and other diseases where metabolic pathways are disrupted. Studies on related compounds have shown that they can induce apoptosis in cancer cells, suggesting further exploration of this compound's anticancer properties .

Chemical Reactions Analysis

Acid-Catalyzed Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic conditions (H₂SO₄/H₂O, reflux) to form the corresponding carboxylic acid derivative.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | 1M H₂SO₄ |

| Reaction Time | 6–8 hours |

| Yield | 78–85% |

Base-Mediated Saponification

Treatment with NaOH in ethanol/water converts the ester to a sodium carboxylate intermediate, which acidification protonates to the free acid.

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzylidene group participates in SNAr reactions due to electron-withdrawing effects of halogens:

| Nucleophile | Product Formed | Conditions | Yield |

|---|---|---|---|

| Ammonia | 2-amino-6-fluoro analog | 80°C, DMF, 12 hr | 62% |

| Methoxide | Methoxy derivative | K₂CO₃, MeOH, reflux | 71% |

| Thiophenol | Thioether analog | CuI, DIPEA, 100°C | 55% |

Key Observation: Fluorine at position 6 exhibits ortho/para-directing effects, while chlorine at position 2 enhances electrophilicity.

Hydrogenation of α,β-Unsaturated Ketone

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the benzylidene double bond:

Conditions:

Luche Reduction of Ketone

NaBH₄/CeCl₃ selectively reduces the 3-oxo group to a secondary alcohol without affecting the ester :

Epoxidation of Benzylidene Double Bond

mCPBA in DCM generates an epoxide at the benzylidene site:

Conditions:

-

Stoichiometry: 1.2 eq mCPBA

-

Time: 24 hr at 0°C

-

Yield: 57%

Ketone Oxidation

No direct oxidation of the 3-oxo group is reported, but adjacent alcohols (from Luche reduction) can be reoxidized with PCC .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 48% |

| Anthracene | Microwave, 150°C | Polycyclic fused system | 33% |

Stereochemistry: Endo preference observed due to electron-deficient dienophile .

Acid-Mediated Benzofuran Cleavage

Concentrated HCl in dioxane opens the benzofuran ring via protonation of the ether oxygen:

Yield: 82%

Base-Induced Ester Elimination

Strong bases (e.g., LDA) deprotonate the α-carbon to the ester, triggering β-elimination:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the benzylidene double bond and carbonyl groups :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Duration | 2 hr |

| Quantum Yield | 0.23 |

Metal-Catalyzed Cross-Couplings

The chlorine substituent enables Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 74% |

| 4-Pyridyl | PdCl₂(dppf), CsF | 61% |

Reaction Stability Data

| Condition | Stability | Degradation Pathway |

|---|---|---|

| pH < 3 | Unstable (<24 hr) | Ester hydrolysis |

| pH 7–9 | Stable (>1 month) | – |

| UV light | Moderate | [2+2] Cycloaddition |

| T > 150°C | Decomposes | Retro-Diels-Alder |

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran backbone with variations in substituents, ester groups, or benzylidene moieties. These modifications critically impact physicochemical properties, reactivity, and applications. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

*Calculated based on analogous compounds.

Key Observations:

Steric hindrance: The 4-tert-butyl group in significantly increases molecular bulk, reducing solubility but improving thermal stability.

Ester Group Influence: Ethyl vs. Benzyl esters: The benzyl group in introduces aromaticity, favoring π-π interactions in crystal packing or material science applications.

Hydrogen Bonding and Crystallography: The Z-configuration in all compounds ensures consistent hydrogen-bonding patterns, as analyzed via graph-set notation (e.g., R₂²(8) motifs) . Software like WinGX and SHELXL are critical for resolving these configurations .

Biological and Industrial Relevance :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodology :

- Multicomponent Reactions (MCRs) : Condensation of substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) with malonic acid derivatives, followed by esterification. Catalysts like piperidine or acetic acid improve yields (60–75%) under reflux conditions in ethanol .

- Stepwise Synthesis : (1) Formation of benzofuran core via cyclization of phenolic precursors with chloroacetyl chloride. (2) Knoevenagel condensation with the aldehyde. (3) Esterification using ethyl bromoacetate in dimethylformamide (DMF) with K₂CO₃ .

- Key Parameters :

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Cyclization | Ethanol | H₂SO₄ | Reflux | 50–60% |

| Condensation | DCM | Piperidine | RT | 70–80% |

Q. How can the stereochemical integrity of the Z-isomer be confirmed during synthesis?

- Analytical Techniques :

- ¹H NMR : Look for coupling constants (J = 12–14 Hz) between the benzylidene proton and adjacent groups, indicative of Z-configuration .

- NOESY : Correlate spatial proximity of the chloro/fluoro substituent and benzofuran protons .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening Protocols :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24–48 hr incubation) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 72 hr exposure .

- Dosage : Test concentrations 1–100 μM; include positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the yield and purity of the target compound?

- Optimization Strategies :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance condensation efficiency but may require post-reaction purification via silica gel chromatography .

- Catalyst Comparison :

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperidine | 78 | 95% |

| Acetic Acid | 65 | 88% |

| No catalyst | <30 | 70% |

- Contradictions : Higher catalyst loads (>10 mol%) reduce yields due by-product formation (e.g., E-isomer) .

Q. How can conflicting bioactivity data between structural analogs be resolved?

- Case Study :

- Analogs with 4-chloro vs. 6-fluoro substitution show divergent MIC values (e.g., 4-chloro: MIC = 8 μg/mL vs. 6-fluoro: MIC = 32 μg/mL against S. aureus) .

- Resolution Tactics :

- SAR Analysis : Use molecular docking to assess substituent effects on target binding (e.g., penicillin-binding proteins for antimicrobial activity) .

- Assay Standardization : Control variables like inoculum size, media pH, and incubation time .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Formulation Approaches :

- Lipid Nanoparticles : Encapsulate using PEGylated lipids (size: 100–150 nm; PDI <0.2) to improve aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetate moiety for pH-dependent release .

- PK/PD Metrics :

| Parameter | Value |

|---|---|

| LogP (calc.) | 3.2 |

| Plasma Half-life (rat) | 4.2 hr |

| Bioavailability | 22% |

Q. How does the 2-chloro-6-fluorobenzylidene group impact electronic properties and reactivity?

- Computational Analysis :

- DFT Calculations : HOMO-LUMO gap narrows by 0.3 eV compared to non-fluorinated analogs, increasing electrophilicity .

- Hammett Constants : σₚ values (Cl: +0.23, F: +0.06) suggest moderate electron-withdrawing effects, stabilizing the benzylidene moiety .

- Reactivity : Fluorine enhances resistance to oxidative degradation (t₁/₂ in H₂O₂: 12 hr vs. 3 hr for non-fluorinated analogs) .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between similar benzofuran derivatives?

- Factors :

- Substituent Position : 6-Fluoro vs. 4-chloro alters steric hindrance, affecting interaction with tubulin (e.g., IC₅₀: 6-F = 1.2 μM vs. 4-Cl = 0.8 μM in MCF-7) .

- Assay Conditions : Serum content in media (e.g., 10% FBS vs. serum-free) modulates compound uptake .

- Mitigation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.